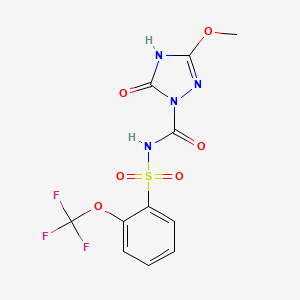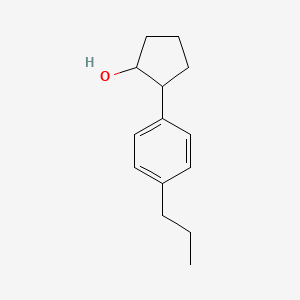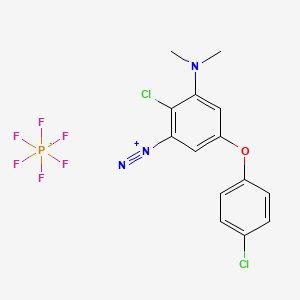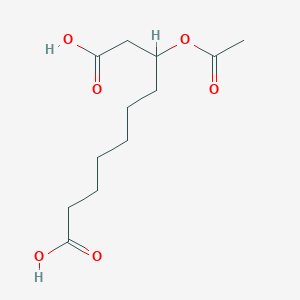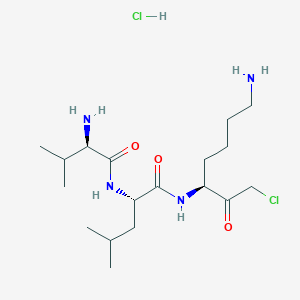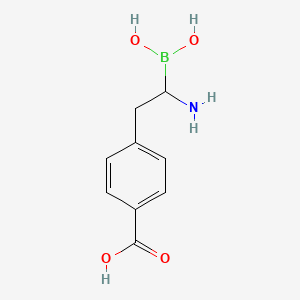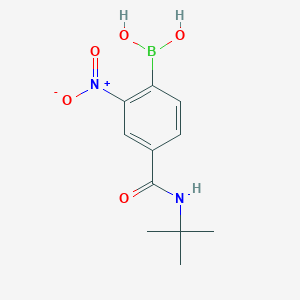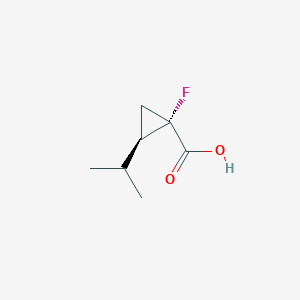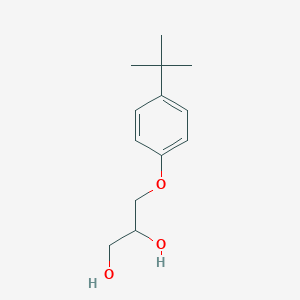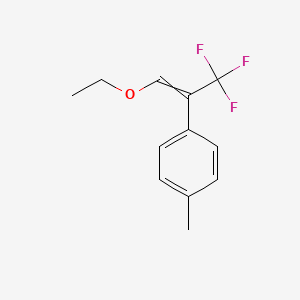
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with an ethoxy group, a trifluoropropenyl group, and a methyl group. The presence of fluorine atoms in the structure imparts distinctive chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and ethoxytrifluoropropene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or transition metal complexes.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and yield. This may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine: In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its fluorinated structure can enhance the bioavailability and metabolic stability of potential pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in their activity or function.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways can include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene and 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-2-methylbenzene share similar structures but differ in the position of the methyl group on the benzene ring.
Uniqueness: The specific arrangement of substituents in this compound imparts unique chemical and physical properties, making it distinct from its analogs
Properties
CAS No. |
819866-04-1 |
|---|---|
Molecular Formula |
C12H13F3O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-(1-ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H13F3O/c1-3-16-8-11(12(13,14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
PKKNRSUMXFOUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C1=CC=C(C=C1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


